DOTA-PEG5-amine

Description

DOTA-PEG5-amine is a bifunctional chelator with the molecular formula C₂₈H₅₄N₆O₁₂ and a molecular weight of 666.8 g/mol. It consists of three components:

- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic ligand that binds metal ions (e.g., Gd³⁺, ⁶⁸Ga³⁺, ¹⁷⁷Lu³⁺) with high thermodynamic and kinetic stability, making it ideal for imaging (MRI, PET/SPECT) and targeted radionuclide therapy .

- PEG5 (pentaethylene glycol): A hydrophilic spacer that enhances water solubility, reduces immunogenicity, and prolongs blood circulation time .

- Amine (-NH₂): A reactive group for conjugating biomolecules (e.g., antibodies, peptides) via carbodiimide or NHS ester chemistry .

Structure

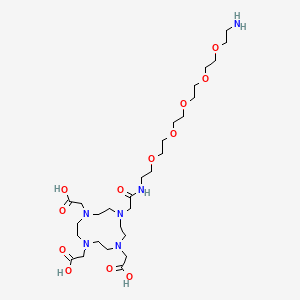

2D Structure

Properties

IUPAC Name |

2-[4-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N6O12/c29-1-11-42-13-15-44-17-19-46-20-18-45-16-14-43-12-2-30-25(35)21-31-3-5-32(22-26(36)37)7-9-34(24-28(40)41)10-8-33(6-4-31)23-27(38)39/h1-24,29H2,(H,30,35)(H,36,37)(H,38,39)(H,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALHBNFXIUVFNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCN)CC(=O)O)CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54N6O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Functionalization

A rink amide 4-methylbenzhydrylamine (MBHA) resin is typically employed due to its compatibility with Fmoc protocols. The resin is pre-swollen in dimethylformamide (DMF) and functionalized with the first amino acid, often Fmoc-protected lysine or a β-alanine derivative, using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents. Ultrasound-assisted couplings reduce reaction times from 60 minutes to 15 minutes while maintaining yields >95%.

Sequential Elongation of the PEG5 Spacer

The PEG5 spacer is incorporated using Fmoc-PEG5-COOH building blocks. Each PEG monomer is coupled iteratively under mechanical agitation (DMF, 25°C, 1 hour per cycle). Critical to this step is the use of piperidine (50% v/v in DMF) for Fmoc deprotection, ensuring minimal side reactions. Mid-process Kaiser tests confirm coupling efficiency, with ninhydrin-positive residues requiring recoupling.

DOTA Chelator Conjugation

The DOTA moiety is introduced via its tri-tert-butyl ester derivative (DOTA-tris(t-Bu)), which offers improved solubility in organic solvents. Activation with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) enables coupling to the terminal amine of the PEG5 spacer. Post-conjugation, the tert-butyl groups are cleaved using a trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) cocktail, yielding the free DOTA carboxylic acids.

PEGylation Strategies for Enhanced Solubility and Stability

PEGylation of the amine-terminated intermediate is critical for optimizing pharmacokinetics. Two primary approaches dominate the literature: direct NHS-ester conjugation and site-specific ligation via click chemistry.

NHS-Ester Mediated PEGylation

The amine group reacts selectively with PEG5-NHS esters under mild alkaline conditions (pH 8.5–9.0). A representative protocol from Nektar Therapeutics involves dissolving this compound (1 equiv) and PEG5k-NHS ester (1.2 equiv) in a 1:1 mixture of DMF and 0.1 M sodium bicarbonate. After 12 hours of agitation at 4°C, the crude product is precipitated in cold diethyl ether and purified via size-exclusion chromatography (Superose 12 column, 30% acetonitrile/0.1% TFA). This method achieves >90% conjugation efficiency, as confirmed by MALDI-TOF mass spectrometry.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications requiring orthogonal functionalization, the amine group is first converted to an azide using imidazole-1-sulfonyl azide hydrochloride. Subsequent SPAAC with DBCO-PEG5 (dibenzocyclooctyne-PEG5) proceeds in phosphate-buffered saline (PBS) at 37°C within 2 hours. This method avoids metal catalysts, making it suitable for radiopharmaceuticals where residual metals could interfere with chelation.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 5 μm, 4.6 × 250 mm) with a gradient of 5%–60% acetonitrile in 0.1% TFA over 30 minutes resolves this compound from unreacted precursors. Retention times typically range from 18–22 minutes, with purity >98% achievable via multiple runs.

Mass Spectrometric Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms molecular weight integrity. For this compound, expected [M+H]+ peaks are observed at m/z 666.76 (calculated) and 666.8 (experimental). Discrepancies >0.1 Da necessitate re-evaluation of synthesis conditions.

Chelation Capacity Assessment

Titration with gadolinium(III) chloride (GdCl3) in ammonium acetate buffer (pH 5.5) quantifies DOTA’s chelation efficiency. UV-Vis spectroscopy at 273 nm (characteristic Gd-DOTA absorbance) reveals >95% metal incorporation within 30 minutes at 40°C.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for two dominant this compound preparation workflows:

Challenges and Optimization Strategies

PEG Chain Polydispersity

Commercial PEG5-NHS esters often exhibit polydispersity indices (PDI) >1.05, leading to batch variability. Size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) detection identifies and isolates monodisperse fractions (PDI <1.02).

Chemical Reactions Analysis

Types of Reactions

DOTA-PEG5-amine undergoes various chemical reactions, including substitution and complexation reactions. The amine group in the compound is reactive towards carboxylic acids and activated NHS esters, making it suitable for conjugation with other molecules .

Common Reagents and Conditions

Common reagents used in reactions with this compound include carboxylic acids, NHS esters, and metal ions. The reactions are typically carried out in solvents like DMSO or water, and may require specific temperatures to proceed efficiently .

Major Products

The major products formed from reactions involving this compound are often conjugates with other molecules, such as peptides or proteins. These conjugates are used in various applications, including imaging and therapy .

Scientific Research Applications

Drug Delivery Systems

Targeted Drug Delivery:

DOTA-PEG5-amine serves as a linker to attach therapeutic agents to targeting molecules such as antibodies or peptides. This targeted delivery system allows for the precise localization of drugs at disease sites, particularly in cancer therapy, reducing systemic toxicity and enhancing therapeutic efficacy .

Antibody-Drug Conjugates (ADCs):

In ADCs, this compound facilitates the conjugation of cytotoxic drugs to antibodies, allowing for selective targeting of tumor cells. This approach has shown promise in clinical settings, improving the therapeutic index of chemotherapeutic agents .

Case Study:

A study demonstrated the successful use of this compound in synthesizing an ADC that targets HER2-positive breast cancer cells. The conjugate showed enhanced cytotoxicity compared to non-targeted formulations, highlighting the potential of this compound in improving cancer treatment outcomes .

Imaging Applications

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT):

this compound can be labeled with radioactive isotopes for use in PET and SPECT imaging. This application is crucial for non-invasive imaging of tumors and monitoring treatment responses .

MRI Contrast Agents:

The compound can also be utilized as a contrast agent for Magnetic Resonance Imaging (MRI), enhancing the visibility of tissues and structures within the body during imaging procedures .

PROTAC Technology

Introduction to PROTACs:

this compound is increasingly recognized as a valuable component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce targeted protein degradation via the ubiquitin-proteasome system .

Mechanism of Action:

In PROTACs, this compound links two ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein for degradation. This innovative approach allows for selective removal of unwanted proteins from cells, offering new avenues for treating diseases such as cancer .

Case Study:

Research has shown that PROTACs utilizing this compound can effectively degrade oncogenic proteins in various cancer models, demonstrating their potential as a novel therapeutic strategy .

Summary Table of Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Targeted Drug Delivery | Linker for attaching drugs to antibodies or peptides | HER2-targeted ADCs for breast cancer |

| Imaging | Radioactive labeling for PET/SPECT or use as MRI contrast agents | Tumor imaging and monitoring treatment response |

| PROTAC Development | Links ligands for targeted protein degradation | Degradation of oncogenic proteins in cancer therapy |

Mechanism of Action

The mechanism of action of DOTA-PEG5-amine involves its role as a linker in PROTACs. The DOTA moiety binds to metal ions, facilitating the formation of stable complexes. The PEG chain enhances the solubility and stability of the compound, allowing it to effectively deliver therapeutic agents to target sites within the body .

Comparison with Similar Compounds

Key Advantages :

Structural and Functional Differences

Metal Chelation Efficiency

- This compound : Forms stable complexes with Gd³⁺ (log K = 25.3) and ⁶⁸Ga³⁺ (log K = 21.3), suitable for long-term imaging .

- HBED-PSMA : Superior ⁶⁸Ga³⁺ labeling efficiency (≥95% in 5 minutes vs. 30 minutes for DOTA) .

Targeted Drug Delivery

- DOTA-DUPA-Pep : Demonstrates high specificity for PSMA-positive prostate cancer cells (Kᴅ = 21.6 nM) .

- This compound : Adaptable for antibody-drug conjugates (ADCs) due to PEG-enhanced tumor penetration .

Solubility and Pharmacokinetics

- This compound : Soluble in water (≥10 mg/mL) and organic solvents; PEG5 extends half-life to 4–6 hours in murine models .

- DOTA-C4-amine: Limited solubility (<2 mg/mL in water) due to hydrophobic alkyl chain .

Limitations and Trade-offs

Biological Activity

DOTA-PEG5-amine is a compound that integrates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator with a polyethylene glycol (PEG) moiety. This combination enhances its biological activity, particularly in drug delivery and molecular imaging applications. The following sections will explore the biological activity of this compound, including its synthesis, pharmacokinetics, and case studies that illustrate its applications.

1. Synthesis and Properties

This compound can be synthesized through various methods, typically involving the coupling of DOTA with PEG through an amine linker. The synthesis process is critical as it influences the stability and reactivity of the compound. The properties of this compound include:

- Chelation Ability : DOTA effectively chelates metal ions such as , which is essential for imaging applications.

- Hydrophilicity : The PEG component improves solubility and reduces immunogenicity, enhancing the circulation time of conjugated drugs in biological systems.

- Reactivity : The amine group allows for further modifications and conjugations with other biomolecules.

2. Biological Activity

The biological activity of this compound is characterized by its role in targeted drug delivery systems and molecular imaging.

2.1 Targeted Drug Delivery

This compound is often utilized in conjunction with therapeutic agents to enhance specificity towards target tissues or cells. For example:

- Case Study : In a study involving prostate carcinoma PC-3 cells, this compound was conjugated to radiolabeled peptides to assess therapeutic efficacy. The results indicated improved targeting and reduced off-target effects compared to non-conjugated peptides .

2.2 Molecular Imaging

This compound plays a significant role in positron emission tomography (PET) imaging due to its ability to form stable complexes with radionuclides.

- Case Study : A study demonstrated the use of -labeled this compound in PET imaging of tumors in mice models. The compound exhibited high tumor uptake rates, providing clear imaging results that facilitated tumor localization .

3. Pharmacokinetics

Pharmacokinetic studies are essential to understanding how this compound behaves in biological systems. Key findings include:

| Parameter | Value |

|---|---|

| Half-life | 12–24 hours |

| Maximum plasma concentration | 1–3 hours post-injection |

| Tumor-to-blood ratio | Up to 35:1 |

These parameters indicate that this compound maintains effective concentrations in target tissues while minimizing systemic exposure.

4. Research Findings

Recent research has highlighted several important aspects of this compound's biological activity:

- Stability : Studies show that DOTA complexes remain stable under physiological conditions, which is crucial for maintaining efficacy during drug delivery.

- Biocompatibility : The PEG component significantly enhances biocompatibility, reducing the likelihood of an immune response .

- Versatility : Due to its reactive amine group, this compound can be easily modified for various applications, including conjugation with antibodies or other therapeutic agents .

Q & A

Basic Research Questions

Q. What is the structural composition of DOTA-PEG5-amine, and how do its components contribute to its functionality in biomedical applications?

- This compound comprises three key elements:

- DOTA : A macrocyclic chelator (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) that binds metal ions (e.g., Gd³⁺, Cu²⁺, Ga³⁺) for applications like MRI contrast agents or radiopharmaceuticals .

- PEG5 : A 5-unit polyethylene glycol spacer that enhances water solubility, reduces immunogenicity, and improves pharmacokinetic stability .

- Amine (-NH₂) : A reactive group for conjugating targeting ligands (e.g., antibodies, peptides) or fluorophores via carbodiimide crosslinking or NHS-ester chemistry .

Q. What synthetic strategies are employed to prepare this compound, and what critical parameters influence yield and purity?

- Synthesis typically involves coupling DOTA derivatives (e.g., DOTA-NHS ester) with PEG5-amine via amide bond formation. Key steps include:

- Activation : Use carbodiimides (e.g., EDC) to activate carboxyl groups on DOTA for reaction with the PEG5-amine’s -NH₂ group .

- Purification : Employ size-exclusion chromatography or dialysis to remove unreacted PEG or DOTA byproducts .

- Critical Parameters:

- pH control (optimal range: 6.5–7.5) to avoid PEG hydrolysis.

- Temperature : Reactions are typically conducted at 4–25°C to prevent decomposition .

Q. How does the PEG5 spacer influence the biocompatibility and biodistribution of this compound conjugates in vivo?

- PEG5 reduces nonspecific interactions with serum proteins, prolongs circulation half-life, and enhances passive tumor targeting via the enhanced permeability and retention (EPR) effect .

- Methodological Insight: Compare pharmacokinetic profiles of PEGylated vs. non-PEGylated DOTA conjugates using radiolabeling (e.g., ⁶⁴Cu) and SPECT/CT imaging in murine models .

Advanced Research Questions

Q. How can researchers optimize the chelation efficiency of this compound for radionuclides (e.g., ⁶⁸Ga, ¹⁷⁷Lu) under varying pH and temperature conditions?

- Chelation efficiency depends on:

- pH : Optimal binding for ⁶⁸Ga occurs at pH 3.5–4.5, while ¹⁷⁷Lu requires pH 5.0–6.0 due to differing coordination preferences .

- Incubation time : Longer durations (30–60 mins) improve radiochemical yields but risk radionuclide decay .

Q. What experimental approaches resolve discrepancies between in vitro stability data and in vivo performance of this compound-based probes?

- Contradiction Example: A probe may show high stability in PBS but rapid clearance in vivo due to enzymatic degradation or off-target binding.

- Resolution Strategies:

- Surface plasmon resonance (SPR) : Quantify binding kinetics to serum proteins.

- Metabolite analysis : Use LC-MS to identify degradation products in blood/tissue homogenates .

Q. How can researchers design bifunctional this compound conjugates for dual-modal imaging (e.g., MRI + fluorescence) without compromising metal-chelation efficacy?

- Stepwise conjugation : Prioritize DOTA-radionuclide complexation before attaching fluorescent dyes (e.g., Cy5) to avoid steric hindrance .

- Validation:

- Fluorescence quenching assays : Confirm dye functionality post-conjugation.

- Relaxivity measurements : Ensure Gd³⁺-DOTA complexes retain T₁-weighted MRI contrast properties .

Methodological Framework for Addressing Data Contradictions

- Case Study : Conflicting reports on PEG5’s impact on cellular uptake.

- Hypothesis Testing : Compare uptake efficiency of PEG5 vs. shorter/longer PEG chains using flow cytometry .

- Data Contextualization : Use software platforms (e.g., LabArchive) to track variables like cell type, incubation time, and conjugate charge, enabling meta-analysis of experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.